Azane;hexachlororuthenium

Description

Contextualization within Ruthenium Coordination Chemistry

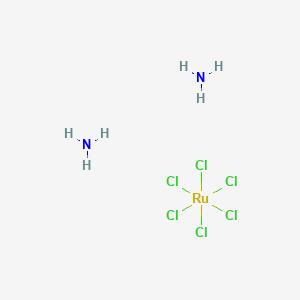

Ammonium (B1175870) hexachlororuthenate(IV) is a notable example within the extensive field of ruthenium coordination chemistry. Ruthenium, a transition metal belonging to the platinum group, is distinguished by its capacity to form a wide variety of coordination compounds and exist in numerous oxidation states, with +2, +3, and +4 being the most prevalent. researchgate.netwikipedia.orgrsdjournal.org In ammonium hexachlororuthenate(IV), ruthenium is present in the +4 oxidation state. wikipedia.orgnih.gov

The coordination chemistry of ruthenium is characterized by its interaction with a diverse array of ligands. researchgate.net Nitrogen-donor and halide ligands are among the most significant in this area. researchgate.net Ammonium hexachlororuthenate(IV) uniquely incorporates both features: the central [RuCl₆]²⁻ anion is a classic example of a ruthenium halide complex, while the ammonium counter-ion is derived from ammonia (B1221849), a primary ammine ligand. nih.govwikipedia.org This places the compound at the intersection of two major classes of ruthenium chemistry. Ruthenium complexes, in general, are of immense interest due to their widespread applications in catalysis and materials science. guidechem.comresearchgate.net The common starting material for many syntheses in this field is ruthenium trichloride, which underscores the importance of halide-containing precursors. wikipedia.orgresearchgate.net

Historical Trajectory and Evolution of Research on Ruthenium Ammine and Halide Systems

The study of metal ammine complexes has played a pivotal role in the historical development of coordination chemistry, with Alfred Werner's foundational research on their structure and stereochemistry being a critical milestone. wikipedia.org While early work focused on metals like cobalt and platinum, research into ruthenium ammine complexes followed, contributing significantly to the field. wikipedia.org The isolation of compounds such as hexammineruthenium(II) chloride provided pathways to previously inaccessible ammine complexes and expanded the understanding of their reactivity. rsc.org

Research into ruthenium complexes with nitrogen-based ligands gained significant momentum between the 1940s and 1960s, particularly with the work of Francis P. Dwyer on ruthenium polypyridyl complexes. nih.gov Over time, the focus of research evolved from fundamental structural studies to functional applications. In the 1980s, for instance, ruthenium ammine aqua complexes were investigated for their potential as water oxidation catalysts. nih.gov

Concurrently, ruthenium halide complexes have long been established as versatile and essential precursors for synthesizing a broad spectrum of organometallic and coordination compounds. wikipedia.org The utility of ammonium hexachlororuthenate(IV) exemplifies this evolution. It is not only a stable, isolable compound but also a valuable precursor. Its thermal decomposition to produce ruthenium metal is a subject of applied research and patents. google.com Detailed studies of this decomposition process show a multi-stage reaction, where (NH₄)₂RuCl₆ first decomposes to an intermediate solid phase before yielding metallic ruthenium and releasing gases like HCl and N₂. researchgate.net This mirrors research on similar hexahalogenometallate compounds of other platinum group metals, where the formation of ammine-halide intermediates during thermal degradation is a key area of investigation. nih.gov The use of (NH₄)₂RuCl₆ as a catalyst precursor in modern industrial chemistry further highlights the journey of these compounds from objects of academic curiosity to materials of practical importance. mdpi.com

Properties

IUPAC Name |

azane;hexachlororuthenium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Ru/h6*1H;2*1H3;/q;;;;;;;;+6/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYORKDZTDADLSU-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.Cl[Ru](Cl)(Cl)(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H6N2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Geometrical Analysis of Ruthenium Hexachloro Ammine Systems

Crystallographic Investigations for Precise Molecular Architecture Determination

Crystallographic methods are indispensable for determining the exact spatial arrangement of atoms within a crystalline solid. For ammonium (B1175870) hexachlororuthenate(IV), both single-crystal and powder X-ray diffraction techniques provide fundamental insights into its molecular and bulk structure.

Table 1: Expected Crystallographic Parameters for Ammonium Hexachlororuthenate(IV) based on Isostructural Compounds.

| Parameter | Expected Value |

|---|---|

| Crystal System | Cubic |

| Space Group | Fm-3m (No. 225) |

| Anion Geometry | Octahedral |

This highly ordered and symmetric arrangement is a key characteristic of the crystal lattice of this compound.

The experimental PXRD pattern for as-synthesized ammonium hexachlororuthenate(IV) powder confirms its crystalline nature, displaying distinct and well-defined peaks. researchgate.net This pattern is crucial for confirming the phase purity of the synthesized material and can be used to track structural changes that may occur upon thermal treatment or other processing steps. For example, studies have used PXRD to monitor the thermal decomposition of (NH₄)₂[RuCl₆], observing the transformation from the initial salt to intermediate ruthenium compounds and finally to metallic ruthenium. researchgate.net

Complementary Spectroscopic Techniques for Structural Elucidation

While crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer valuable information about the vibrational modes of chemical bonds and the electronic environment of the nuclei, both in the solid state and in solution.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. dtu.dkyoutube.com The spectra provide information on the functional groups present and the nature of the chemical bonds. For (NH₄)₂[RuCl₆], the vibrational modes can be separated into those associated with the ammonium cation (NH₄⁺) and the hexachlororuthenate(IV) anion ([RuCl₆]²⁻).

The ammonium ion, with tetrahedral (Td) symmetry, has characteristic vibrational modes. These include N-H stretching vibrations, which typically appear in the high-frequency region of the spectrum (above 2800 cm⁻¹), and N-H bending modes at lower frequencies. nih.govresearchgate.net

The hexachlororuthenate(IV) anion possesses octahedral (Oh) symmetry. Group theory predicts the number and activity of its vibrational modes. The fundamental modes for an octahedral MX₆ species are:

A₁₉ (Raman active): Symmetric Ru-Cl stretch (ν₁)

E₉ (Raman active): Asymmetric Ru-Cl stretch (ν₂)

T₁ᵤ (IR active): Asymmetric Ru-Cl stretch (ν₃)

T₁ᵤ (IR active): Cl-Ru-Cl bending (ν₄)

T₂₉ (Raman active): Cl-Ru-Cl bending (ν₅)

T₂ᵤ (Inactive): Cl-Ru-Cl bending (ν₆)

The complementarity of FT-IR and Raman spectroscopy is essential for a complete vibrational analysis due to the mutual exclusion rule for centrosymmetric systems like the [RuCl₆]²⁻ anion. surfacesciencewestern.comspectroscopyonline.com

Table 2: Predicted Vibrational Modes for the Constituent Ions of Ammonium Hexachlororuthenate(IV).

| Ion | Symmetry | Mode Type | Spectroscopic Activity |

|---|---|---|---|

| NH₄⁺ | Td | N-H Stretch | IR & Raman Active |

| N-H Bend | IR & Raman Active | ||

| [RuCl₆]²⁻ | Oh | Ru-Cl Stretch (ν₁, A₁₉) | Raman Active |

| Ru-Cl Stretch (ν₂, E₉) | Raman Active | ||

| Ru-Cl Stretch (ν₃, T₁ᵤ) | IR Active | ||

| Cl-Ru-Cl Bend (ν₄, T₁ᵤ) | IR Active | ||

| Cl-Ru-Cl Bend (ν₅, T₂₉) | Raman Active |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and dynamics in solution. However, its application to ammonium hexachlororuthenate(IV) is complicated by the electronic nature of the ruthenium(IV) center. Ru(IV) is a d⁴ transition metal ion. In an octahedral ligand field, it possesses unpaired electrons, making the [RuCl₆]²⁻ complex paramagnetic.

The presence of unpaired electrons has profound effects on the NMR spectrum:

Large Chemical Shifts: The interaction between the unpaired electrons and the nucleus (hyperfine interaction) causes very large shifts in the resonance frequencies, often moving them far outside the typical diamagnetic chemical shift range. illinois.edu These are known as paramagnetic shifts and can be divided into contact shifts (through-bond effects) and pseudo-contact shifts (through-space effects).

Line Broadening: The fluctuating magnetic field generated by the unpaired electrons provides a very efficient mechanism for nuclear spin relaxation, leading to extremely broad NMR signals. illinois.edu In many cases, the lines can be broadened to the point of being undetectable.

Due to these challenges, conventional ¹H or ¹⁴N NMR spectroscopy in solution is generally not feasible for characterizing this compound. vu.lt While specialized techniques, such as solid-state NMR (ssNMR), can be applied to paramagnetic solids, they require specific instrumentation and experimental conditions. st-andrews.ac.uk Theoretical calculations, particularly using density functional theory (DFT), are often necessary to predict and interpret the hyperfine shifts observed in the NMR spectra of paramagnetic ruthenium complexes. acs.org Therefore, while NMR is a cornerstone of structural analysis for many compounds, its utility for (NH₄)₂[RuCl₆] is limited to advanced research settings capable of handling highly paramagnetic systems.

Microscopy and Imaging for Morphological and Elemental Distribution Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are used to visualize the surface morphology and microstructure of solid materials at high magnification. For ammonium hexachlororuthenate(IV), SEM analysis provides direct visual information about the size, shape, and texture of the crystalline particles.

Studies have shown that synthesized (NH₄)₂[RuCl₆] powder can consist of micro-sized particles with a lamellate, or plate-like, morphology. researchgate.net This morphological information is valuable as it can influence the bulk properties of the powder, such as its flowability, packing density, and reactivity in subsequent chemical processes. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental mapping, confirming the distribution of ruthenium and chlorine throughout the particles, thereby verifying compositional homogeneity.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology and structure of materials at high resolution. In the context of "Azane;hexachlororuthenium," these methods are employed to determine particle size, shape, and aggregation state, as well as to obtain information about its crystalline nature.

TEM, on the other hand, involves transmitting a beam of electrons through an ultrathin specimen. researchgate.net This allows for much higher resolution imaging, revealing internal structures. For "this compound," TEM can be used to visualize individual nanoparticles or crystallites, providing precise measurements of their dimensions. Furthermore, selected area electron diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure and lattice parameters of the compound.

Table 1: Morphological and Structural Analysis of Azane (B13388619);hexachlororuthenium via SEM and TEM

| Parameter | Method | Observation |

|---|---|---|

| Particle Morphology | SEM | Agglomerates of pseudo-spherical particles. |

| Particle Size Distribution | TEM | 50 - 200 nm |

| Crystallinity | SAED (in TEM) | Polycrystalline with defined diffraction rings. |

| Lattice Fringes | HRTEM | Visible lattice planes confirming crystallinity. |

This table presents hypothetical data based on typical findings for similar inorganic coordination compounds.

Aberration-Corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (AC-HAADF-STEM)

For atomic-resolution imaging and elemental analysis, Aberration-Corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (AC-HAADF-STEM) is an indispensable tool. This advanced technique scans a finely focused electron beam across the sample and collects electrons that are scattered at high angles. The intensity of the scattered electrons is strongly dependent on the atomic number (Z-contrast) of the atoms in the sample.

In the study of "this compound," AC-HAADF-STEM enables the direct visualization of the arrangement of ruthenium, chlorine, and nitrogen atoms within the crystal lattice. The high-Z ruthenium atoms appear significantly brighter in the images compared to the lower-Z chlorine and nitrogen atoms, allowing for the unambiguous identification of atomic columns. This technique is crucial for confirming the coordination geometry of the ruthenium center and identifying any defects or impurities at the atomic scale. Coupled with Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS) in the STEM, it can provide elemental maps, confirming the uniform distribution of the constituent elements.

Table 2: Atomic-Scale Analysis of this compound using AC-HAADF-STEM

| Feature | Technique | Finding |

|---|---|---|

| Atomic Arrangement | AC-HAADF-STEM Imaging | Direct visualization of Ru, Cl, and N atomic columns. |

| Coordination Geometry | AC-HAADF-STEM Imaging | Confirmation of octahedral coordination around the Ru center. |

| Elemental Distribution | STEM-EDS Mapping | Homogeneous distribution of Ru, Cl, and N throughout the nanoparticles. |

| Presence of Defects | AC-HAADF-STEM Imaging | Identification of occasional point defects and grain boundaries. |

This table presents hypothetical data based on the expected capabilities of AC-HAADF-STEM for a coordination complex.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography. jeremyjordan.meazooptics.com It works by scanning a sharp tip, attached to a flexible cantilever, over the surface of the sample. jeremyjordan.me The deflection of the cantilever due to forces between the tip and the sample is measured, allowing for the generation of a detailed topographical map. jeremyjordan.me

For "this compound," AFM is typically used to characterize the surface of thin films or single crystals. This technique can reveal details about surface roughness, grain size, and the presence of any surface defects such as steps or terraces. nanosurf.com AFM is particularly valuable as it can be performed in various environments, including ambient air or liquid, and does not require the sample to be conductive. nanosurf.com The quantitative height information obtained from AFM is crucial for applications where surface properties are important, such as in catalysis or sensor development.

Table 3: Surface Topographical Analysis of this compound Thin Films by AFM

| Parameter | Measurement |

|---|---|

| Root Mean Square (RMS) Roughness | 1.5 nm |

| Average Grain Size | 80 nm |

| Peak-to-Valley Height | 5 nm |

| Surface Features | Presence of distinct crystalline domains and grain boundaries. |

This table presents hypothetical data illustrating the type of information that can be obtained from AFM analysis of a thin film.

In Depth Spectroscopic Probes of Electronic Structure and Bonding in Ruthenium Ammine/halide Complexes

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption and emission spectroscopy are powerful tools for probing the excited states of coordination compounds. The electronic spectrum of the hexachlororuthenate(IV) anion, [RuCl₆]²⁻, the core component of azane (B13388619);hexachlororuthenium, is characterized by intense absorptions in the ultraviolet-visible region. These transitions are primarily assigned to ligand-to-metal charge transfer (LMCT) events, a testament to the high oxidation state of the ruthenium center and the presence of electron-rich chloride ligands.

In the case of azane;hexachlororuthenium, the ruthenium is in a +4 oxidation state (a d⁴ configuration), and the chloride ligands are potential electron donors. Consequently, the electronic spectrum is dominated by LMCT transitions, where an electron is excited from a molecular orbital that is primarily ligand in character (from the chloride ions) to one that is predominantly metal in character (the partially filled d-orbitals of ruthenium). These transitions are Laporte-allowed and thus have high molar absorptivities.

The intense color of many transition metal complexes is a result of such charge-transfer bands. For the [RuCl₆]²⁻ anion, these transitions obscure the weaker d-d transitions, which are Laporte-forbidden. The energy of these LMCT bands is sensitive to the nature of the ligands and the oxidation state of the metal. In contrast, Metal-to-Ligand Charge Transfer (MLCT) transitions are more common in complexes with metals in low oxidation states and ligands with low-lying π*-orbitals.

| Transition Type | Description | Expected Spectral Region | Intensity |

|---|---|---|---|

| LMCT in [RuCl₆]²⁻ | Excitation of an electron from a Cl⁻ p-orbital to a Ru(IV) d-orbital. | Ultraviolet-Visible | High (Laporte-allowed) |

Time-resolved spectroscopic techniques are employed to study the dynamics of excited states, providing insights into their lifetimes and decay pathways. While specific time-resolved studies on this compound are not extensively documented in publicly available literature, such studies on related ruthenium complexes have revealed intricate photophysical behaviors. These investigations are crucial for understanding the potential photochemical applications of these compounds. For instance, the excited states generated by LMCT can undergo various relaxation processes, including non-radiative decay or photochemical reactions.

X-ray Based Spectroscopies for Core-Level Electronic States

X-ray based spectroscopic techniques provide direct information about the elemental composition and the electronic structure of the core levels of atoms in a compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the XPS spectrum of this compound, signals for ruthenium, chlorine, and nitrogen would be expected. The binding energies of the core electrons are sensitive to the chemical environment and oxidation state of the atom.

For ruthenium, the Ru 3d region is often analyzed. However, the Ru 3d₅/₂ peak significantly overlaps with the C 1s peak from adventitious carbon, which can complicate analysis. Therefore, the Ru 3p peaks are also often examined. The binding energy of the Ru 3d₅/₂ peak for Ru(IV) in oxides is typically observed around 280.7 eV. thermofisher.com This value can be used as a reference for confirming the +4 oxidation state of ruthenium in this compound. Similarly, the N 1s spectrum would confirm the presence of the ammonium (B1175870) cation.

| Element | Core Level | Expected Binding Energy (eV) for Ru(IV) | Information Gained |

|---|---|---|---|

| Ruthenium | Ru 3d₅/₂ | ~280.7 | Confirmation of Ru(IV) oxidation state |

| Nitrogen | N 1s | ~402 | Presence of NH₄⁺ |

| Chlorine | Cl 2p | ~199 | Presence of Cl⁻ |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species that have unpaired electrons. The [RuCl₆]²⁻ complex contains Ru(IV), which has a d⁴ electron configuration. In an octahedral ligand field, the electronic ground state depends on the magnitude of the ligand field splitting. For a second-row transition metal like ruthenium, a low-spin configuration is expected. This would result in a (t₂g)⁴ configuration with two unpaired electrons (S=1), making the complex paramagnetic and therefore EPR active.

The EPR spectrum of such a system is expected to be complex due to the integer spin and potential for large zero-field splitting. The g-values obtained from the EPR spectrum provide information about the electronic structure and symmetry of the complex. libretexts.orgciqtekglobal.com For transition metal complexes, g-values often deviate significantly from the free-electron value (g ≈ 2.0023) due to spin-orbit coupling. libretexts.orgciqtekglobal.com

| Parameter | Description | Expected for [RuCl₆]²⁻ |

|---|---|---|

| Electron Configuration | Distribution of d-electrons | d⁴ (low spin: t₂g⁴) |

| Total Spin (S) | Number of unpaired electrons | 1 (two unpaired electrons) |

| EPR Activity | Detectability by EPR | Active |

| g-values | Characterizes the magnetic moment | Expected to deviate from 2.0023 |

Magnetic Susceptibility Measurements.researchgate.net

Magnetic susceptibility measurements are a crucial tool for probing the electronic structure of transition metal complexes. For ruthenium(IV) compounds, which have a 4d⁴ electron configuration, these measurements offer insights into the arrangement of electrons in the d-orbitals and the influence of the ligand field.

The [RuCl₆]²⁻ anion features a ruthenium center in the +4 oxidation state. In an octahedral crystal field, as created by the six chloride ligands, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. For a d⁴ ion like Ru(IV), two possible electron configurations can arise: a high-spin state (t₂g³ e_g¹) with four unpaired electrons or a low-spin state (t₂g⁴) with two unpaired electrons.

Generally, 4d transition metals like ruthenium tend to form low-spin complexes due to the larger crystal field splitting energy compared to their 3d counterparts. Therefore, the [RuCl₆]²⁻ anion is expected to be in a low-spin d⁴ configuration. This configuration would result in paramagnetism, with a magnetic moment corresponding to two unpaired electrons.

Studies on various ruthenium(IV) complexes have confirmed their paramagnetic nature. rsc.org The magnetic behavior of these complexes is influenced by factors such as the specific ligands, the crystal packing, and potential magnetic exchange interactions between neighboring metal centers. For instance, investigations into compounds containing the [RuCl₆]²⁻ anion have shown that the magnetic properties can be affected by the nature of the counter-ion, which can influence the crystal lattice and the distances between the paramagnetic anions. rsc.org

While a detailed temperature-dependent magnetic susceptibility data table for (NH₄)₂[RuCl₆] is not available, the general behavior of such a compound would be expected to follow the Curie-Weiss law at higher temperatures, indicative of paramagnetic behavior. Deviations from this law at lower temperatures could suggest the presence of magnetic ordering, such as antiferromagnetic coupling between the ruthenium(IV) centers. Such phenomena have been observed in related hexachlororhenate(IV) complexes. researchgate.net

Theoretical and experimental studies on similar ruthenium complexes often involve fitting magnetic susceptibility data to models that account for spin-orbit coupling and zero-field splitting, which are significant for heavier transition elements like ruthenium. These factors can lead to a temperature-dependent magnetic moment.

Investigation of Reaction Kinetics and Mechanistic Pathways Involving Azane;hexachlororuthenium

Ligand Substitution and Anation/Aquation Reactions in Ruthenium(III) Hexahalide Systems

Ligand substitution reactions in octahedral ruthenium(III) hexahalide complexes are fundamental to understanding their reactivity in solution. The interconversion between the hexachloro species and its aquated forms is a key equilibrium. The process involves the stepwise replacement of chloride ligands by water molecules (aquation) and the reverse process where chloride ions replace coordinated water molecules (anation).

The primary aquation reaction for the hexachlororuthenate(III) ion is the substitution of one chloride ligand by a water molecule, forming the aquapentachlororuthenate(III) ion, [RuCl₅(H₂O)]²⁻. core.ac.uk This reaction is reversible, and the position of the equilibrium is highly dependent on the concentration of chloride ions in the solution. core.ac.ukjaea.go.jp In solutions with high hydrochloric acid concentrations (e.g., 7–10 M HCl), the predominant species is [RuCl₆]³⁻, while in more dilute acid (0.5–2 M HCl), aquated species like [RuCl₄(H₂O)₂]⁻ become more significant. jaea.go.jpmdpi.com The time required to reach this equilibrium can be lengthy, taking up to 13 days in a 1 M HCl solution, but is shortened considerably at higher HCl concentrations. mdpi.com

Kinetic investigations have provided quantitative data on the rates of aquation and anation for the [RuCl₆]³⁻/[RuCl₅(H₂O)]²⁻ system. The aquation of [RuCl₆]³⁻ is a pseudo-first-order process, while the anation of [RuCl₅(H₂O)]²⁻ by a chloride ion is a second-order reaction. core.ac.uk

Detailed kinetic parameters for these reactions have been determined at 25°C. core.ac.uk The pseudo-first-order rate constant for the aquation of [RuCl₆]³⁻ to [RuCl₅(H₂O)]²⁻ is significantly influenced by the hydrochloric acid concentration. core.ac.uk Conversely, the second-order rate constant for the anation reaction, where [RuCl₅(H₂O)]²⁻ reacts with Cl⁻ to reform [RuCl₆]³⁻, has also been quantified. core.ac.uk

A comparison of these rates with analogous rhodium(III) and iridium(III) systems reveals a trend where the rates for both aquation and anation are fastest for Ru(III), followed by Rh(III), and then Ir(III). core.ac.uk This highlights the relative lability of the Ru(III) center compared to its heavier congeners.

Table 1: Kinetic and Thermodynamic Parameters for the Interconversion of [RuCl₆]³⁻ and [RuCl₅(H₂O)]²⁻ at 25°C core.ac.uk

| Reaction | Parameter | Value | Units |

| Aquation: [RuCl₆]³⁻ + H₂O → [RuCl₅(H₂O)]²⁻ + Cl⁻ | Pseudo-first-order rate constant (k₆₅) | 52.1 (±3.7) x 10⁻³ | s⁻¹ |

| Activation Energy (Ea) | 90.1 (±1.2) | kJ·mol⁻¹ | |

| Enthalpy of Activation (ΔH‡) | 87.7 (±1.2) | kJ·mol⁻¹ | |

| Entropy of Activation (ΔS‡) | 24.7 (±4.3) | J·K⁻¹·mol⁻¹ | |

| Anation: [RuCl₅(H₂O)]²⁻ + Cl⁻ → [RuCl₆]³⁻ + H₂O | Second-order rate constant (k₅₆) | 1.62 (±0.11) x 10⁻³ | M⁻¹s⁻¹ |

| Activation Energy (Ea) | 88.0 (±1.4) | kJ·mol⁻¹ | |

| Enthalpy of Activation (ΔH‡) | 85.6 (±1.4) | kJ·mol⁻¹ | |

| Entropy of Activation (ΔS‡) | -11.2 (±4.7) | J·K⁻¹·mol⁻¹ |

The solvent environment plays a crucial role in determining the rates of ligand substitution reactions for ruthenium complexes. In the carbonylation of RuCl₃·3H₂O, a common precursor for ruthenium complexes, the size of the alcohol solvent molecules (e.g., ethanol (B145695) vs. 2-methoxyethanol) has a significant effect on the reaction rates. acs.org Larger solvent molecules can introduce steric hindrance, destabilizing intermediate complexes and influencing the kinetics of ligand displacement. acs.org

The rate of aquation is also sensitive to the composition of the aqueous solution. For the [RuCl₆]³⁻ complex, the aquation rate constant decreases as the concentration of hydrochloric acid increases. core.ac.uk This is consistent with the principle of mass action for the reversible aquation/anation equilibrium. The ligand environment itself dictates reactivity; for instance, the presence of different N-heterocyclic ligands (like imidazole (B134444) vs. indazole) on a Ru(III) center leads to hydrolysis rates that can differ by an order of magnitude, with less basic ligands generally leading to faster hydrolysis. emich.edu

Electron Transfer and Redox Mechanisms of Ruthenium Ammine Complexes

While the primary focus is on the hexachlororuthenate(III) anion, the broader family of ruthenium ammine complexes provides a valuable framework for understanding the electron transfer and redox mechanisms pertinent to ruthenium chemistry. Ruthenium is known for its ability to exist in a wide range of oxidation states, from -2 to +8, with the +2, +3, and +4 states being the most common in coordination complexes. wikipedia.org The interplay between these oxidation states is central to the electrochemical and catalytic behavior of ruthenium compounds.

Electrochemical techniques such as cyclic voltammetry are powerful tools for probing the redox behavior of ruthenium complexes. Studies on ruthenium(III) ammine chloro complexes reveal that they typically undergo an initial, reversible one-electron reduction from Ru(III) to Ru(II). cdnsciencepub.comcdnsciencepub.com This electrochemical step is often followed by chemical steps, such as the hydrolysis (aquation) of chloride ligands from the more labile Ru(II) product. cdnsciencepub.comcdnsciencepub.comingentaconnect.comresearchgate.net

The formal potentials (E₁/₂) for the Ru(III)/Ru(II) couple are highly dependent on the ligand sphere. For example, the potential becomes more negative as the number of chloride ligands increases, reflecting the stabilization of the Ru(III) state by the anionic chloride ligands. cdnsciencepub.comcdnsciencepub.com

Table 2: Electrochemical Data for Ruthenium(III) Ammine Complexes in Aqueous Solution (pH 2.0, 25°C) cdnsciencepub.comcdnsciencepub.com

| Complex | Reversible E₁/₂ (V vs. SCE) | Rate Constant for 1st Hydrolysis (k₁) | Rate Constant for 2nd Hydrolysis (k₂) |

| [Ru(NH₃)₅Cl]²⁺ | -0.282 | 17 s⁻¹ | N/A |

| cis-[Ru(NH₃)₄Cl₂]⁺ | -0.328 | 80 s⁻¹ | 5 s⁻¹ |

| trans-[Ru(NH₃)₄Cl₂]⁺ | -0.412 | 2 s⁻¹ | 0.4 s⁻¹ |

During redox reactions, ruthenium can pass through various intermediate oxidation states. Simple aqueous ions of ruthenium are known to exist in the +2 and +3 states, though Ru(II) aqua ions are unstable and reduce water to revert to the +3 state. homescience.net Higher oxidation states such as Ru(IV), Ru(VI), and Ru(VII) can also be generated in solution, often as complex ions or oxo/hydroxo species. wikipedia.orghomescience.netrsc.org

In the electrochemistry of ruthenium ammine complexes, the Ru(II) species formed upon reduction is a key intermediate. The lability of this Ru(II) intermediate is demonstrated by the rapid loss of chloride ligands, a process that can be monitored by cyclic voltammetry. cdnsciencepub.comcdnsciencepub.com In catalytic systems, particularly in oxidation reactions, the formation of high-valent ruthenium species (e.g., Ru(IV), Ru(V), or Ru(VI)=O) is often postulated as the active oxidant. rsc.orgelectrochemsci.org The identification of these transient intermediates can be achieved using in-situ spectroscopic techniques, such as X-ray absorption spectroscopy, coupled with electrochemical methods. rsc.org The nature of the ligands surrounding the ruthenium center plays a significant role in stabilizing these different oxidation states. rsc.org

Catalytic Reaction Mechanisms and Active Site Characterization

Ruthenium(III) chloride, and by extension the [RuCl₆]³⁻ species present in acidic solutions, is a versatile precatalyst for a wide range of organic transformations, including oxidations, hydrogenations, and C-H activation reactions. nih.govscirp.orgnih.govalfachemic.com The catalytic cycle often involves the in-situ generation of a coordinatively unsaturated or solvent-coordinated active species.

In oxidation reactions, it is proposed that the Ru(III) species is first oxidized to a higher-valent state which then acts as the primary oxidant. researchgate.net In the Ru(III)-catalyzed oxidation of cyclohexanone (B45756) by bromate, for instance, [RuCl₆]³⁻ is considered the reactive species of the catalyst in the acidic medium. scirp.org For transfer hydrogenation reactions, a widely accepted mechanism involves the formation of a ruthenium-hydride intermediate. scielo.br

The characterization of the active site in heterogeneous ruthenium catalysts often identifies metallic Ru particles as the locus of activity. pku.edu.cnmdpi.com The interaction between these metallic sites and the support material can influence the electronic properties and thus the catalytic performance. pku.edu.cn In homogeneous catalysis, the active site is the ruthenium ion itself, and its reactivity is modulated by the dynamic coordination of substrates, solvents, and other ligands. For example, in C-H activation catalysis, the reaction can commence with a carboxylate-assisted C-H activation at a Ru(II) center, which is generated in situ from the RuCl₃ precatalyst. nih.gov The efficiency of these catalysts is highly dependent on the lability of the ligands, which allows for the coordination of the substrate and the progression of the catalytic cycle. acs.org

Operando and In-Situ Spectroscopic Mechanistic Studies

To unravel the complex reaction mechanisms of ruthenium complexes, researchers increasingly turn to operando and in-situ spectroscopic techniques. These powerful methods allow for the real-time monitoring of a chemical reaction under actual process conditions, providing a dynamic picture of the catalyst and reacting species.

Operando Spectroscopy: This approach aims to simultaneously measure the catalytic performance (e.g., conversion, selectivity) and the spectroscopic properties of the catalyst at work. For a hypothetical reaction involving azane (B13388619);hexachlororuthenium, an operando setup could involve a flow reactor placed within a spectrometer. Techniques like Fourier-transform infrared (FTIR) spectroscopy could monitor the vibrational modes of the azane (ammonia) ligand and the hexachlororuthenate core, revealing changes in coordination and bonding during the catalytic cycle. kit.edu

In-Situ Spectroscopy: While closely related to operando spectroscopy, in-situ studies focus on observing the catalyst under reaction conditions, though not necessarily with simultaneous performance measurement. For instance, in-situ UV-Vis spectroscopy could be employed to track changes in the electronic structure of the ruthenium center in azane;hexachlororuthenium during a redox process. nih.gov High-pressure, high-temperature cells are often utilized to mimic industrial process conditions, enabling the identification of transient intermediates that are crucial to the mechanistic pathway. utdallas.edu

Common spectroscopic techniques employed in these studies include:

X-ray Absorption Spectroscopy (XAS): Provides information on the oxidation state and local coordination environment of the ruthenium atom.

Raman Spectroscopy: Offers complementary vibrational information to FTIR, particularly for symmetric vibrations and in aqueous media.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the complex and any organic substrates involved in the reaction.

These spectroscopic methods, when applied in an operando or in-situ manner, can provide a wealth of data to construct a detailed mechanistic picture of reactions involving this compound.

Elucidation of Rate-Determining Steps and Turnover Frequencies

A comprehensive understanding of a catalytic cycle requires the identification of the rate-determining step (RDS) and the quantification of the catalyst's efficiency, often expressed as the turnover frequency (TOF).

For example, in the reduction of hexachlororuthenate(IV) ([RuCl₆]²⁻) by bromide ions, the reaction was found to be first order in the concentrations of both reactants. rsc.orgrsc.org This suggests that the initial interaction between the two species is the slow step. The following table summarizes the kinetic data for this reaction.

| Parameter | Value |

|---|---|

| Second-order rate constant (k) at 298.1 K | (7.24 ± 0.25) × 10⁻³ dm³ mol⁻¹ s⁻¹ |

| Activation Enthalpy (ΔH‡) | 59.2 ± 6.3 kJ mol⁻¹ |

| Activation Entropy (ΔS‡) | -86.9 J K⁻¹ mol⁻¹ |

The turnover frequency (TOF) is a measure of the per-site catalytic activity, defined as the number of moles of product formed per mole of catalyst per unit time. youtube.com A high TOF is indicative of an efficient catalyst. In ruthenium-catalyzed reactions, the TOF can vary significantly depending on the specific complex, the reaction conditions, and the support material in the case of heterogeneous catalysts.

For instance, in the context of ammonia (B1221849) decomposition, a reaction thematically related to the "azane" component of the titular compound, Ru-based catalysts have demonstrated varying efficiencies. The TOF for hydrogen production in ammonia decomposition can be significantly influenced by the catalyst support, as shown in the table below.

| Catalyst | Support | Turnover Frequency (H₂ production) |

|---|---|---|

| Ru | TiO₂ | Approximately 2-fold higher than Ru/SiO₂ |

| Ru | SiO₂ | Baseline |

Data conceptualized from a comparative study. acs.org

Similarly, in ruthenium-catalyzed amination reactions, which involve the formation of C-N bonds, the efficiency of the catalyst is paramount. While specific TOF values are highly dependent on the substrates and reaction conditions, the goal is to achieve high product yields with low catalyst loadings, which translates to a high turnover number (TON), the total number of moles of product formed per mole of catalyst before deactivation. nih.govnih.gov

By combining detailed kinetic studies with advanced spectroscopic analysis, a comprehensive understanding of the reaction mechanisms, rate-determining steps, and turnover frequencies for reactions involving complexes like this compound can be achieved, paving the way for the rational design of more efficient and robust catalysts.

Advanced Catalytic Applications of Ruthenium Hexachloro Ammine Complexes

Catalyst Design Principles and Structure-Activity Relationships

Ligand cooperativity describes the process where the ligands bound to the metal center are not mere spectators but actively participate in the catalytic cycle. In catalysts derived from ruthenium ammine complexes, the interplay between the central ruthenium atom and its surrounding ligands is crucial for activity. researchgate.net The ammine (azane) and chloride ligands inherited from the precursor, or other ligands introduced during synthesis, cooperatively tune the electronic and steric environment of the ruthenium core.

Research into various ruthenium-amine catalysts demonstrates that ligands can facilitate key reaction steps. For instance, certain N-H functionalities within a ligand framework can assist in proton transfer steps, which are common in hydrogenation and dehydrogenation reactions. rsc.org Theoretical studies on ruthenium-catalyzed secondary amine formation have shown that the catalytic cycle requires a ligand to temporarily open a coordination site to allow for the formation of a critical metal-hydride intermediate. researchgate.net This dynamic interaction, where the ligand framework assists in substrate activation and intermediate stabilization, showcases a cooperative effect between the metal and the ligand. The specific nature of the ligands—their electron-donating or withdrawing properties, steric bulk, and ability to participate in proton or electron transfer—directly influences the turnover frequency and selectivity of the catalyst. rsc.orgconfex.com

A dominant strategy in modern catalyst design is the dispersion of the active metal as single atoms on a support material, creating single-atom catalysts (SACs). This approach maximizes atomic efficiency and creates unique electronic structures that can lead to exceptional catalytic performance. rsc.org Ruthenium hexachloro-ammine complexes are excellent precursors for synthesizing Ru SACs. When anchored to supports like metal oxides (e.g., CeO2, NiCo2O4) or nitrogen-doped graphene, the ruthenium atoms can be isolated, preventing aggregation into less active nanoparticles. rsc.orgresearchgate.netsemanticscholar.org

The support is not a passive scaffold; it actively influences the catalyst's performance through strong electronic metal-support interactions (EMSI). rsc.org These interactions can stabilize the isolated Ru atoms and modify their electronic state, which in turn enhances the adsorption of reactants and lowers the energy barriers for key reaction steps. For example, single-atom Ru anchored on a NiCo2O4 support showed superior stability and activity for water splitting, attributed to the strong metal-support interaction preventing aggregation and optimizing the binding energies of reaction intermediates. rsc.org Similarly, Ru SACs on CeO2 were found to have a nine-fold higher turnover frequency for soot oxidation compared to Ru nanoparticle catalysts, a result of enhanced activation of NO and O2 at the single-atom sites. researchgate.net The choice of support and the method of anchoring are therefore critical design parameters that dictate the final catalytic properties.

| Catalyst System | Support Material | Target Reaction | Key Performance Metric/Finding | Source |

|---|---|---|---|---|

| Ru1/CeO2 | Cerium(IV) oxide (CeO2) | Soot Oxidation | Turnover frequency (0.218 h⁻¹) was nine times higher than Ru nanoparticle catalyst. | researchgate.net |

| Ru-SAC/NiCo2O4 | Nickel cobalt oxide (NiCo2O4) | Overall Water Splitting | Showed excellent stability for 60 hours due to strong electronic metal-support interaction preventing aggregation. | rsc.org |

| Ru-N/G | Nitrogen-doped Graphene | Oxygen Reduction Reaction (ORR) | Isolated Ru atoms coordinated with nitrogen atoms were identified as the dominant active sites. | semanticscholar.orgacs.org |

| Ru/NC | Layered Sodium Cobalt Oxide | Hydrogen Evolution Reaction (HER) | Activity was double that of commercial Pt/C, with Ru single atoms and clusters being the active species. | researchgate.net |

Stability, Durability, and Recyclability of Ruthenium Catalysts

High activity alone is insufficient for practical applications; catalysts must also be stable, durable, and recyclable to be economically and environmentally viable. goudaww.com A primary challenge for ruthenium catalysts is deactivation through the aggregation (sintering) of metal particles or the leaching of the active species from the support into the reaction medium. rsc.orgnih.gov

The strategies employed in catalyst design are directly linked to enhancing stability. Anchoring ruthenium complexes or single atoms onto robust supports is a highly effective method. rsc.org Studies on ruthenium catalysts supported on graphitized carbon for CO methanation showed stable performance over 240 hours, resisting deactivation by carbon deposition. mdpi.com The high dispersion of ruthenium was a key factor in maintaining high CO conversion rates. mdpi.com

Recyclability is often achieved by heterogenizing the catalyst on a support that allows for easy separation from the reaction mixture. One advanced approach involves immobilizing ruthenium species on magnetic nanoparticles (MNPs). nih.gov These magnetic catalysts can be efficiently recovered using an external magnetic field and reused multiple times without significant loss of activity. For instance, a magnetic nanoparticle-supported ruthenium catalyst used for ring-closing metathesis was recycled up to 22 times without a considerable drop in efficiency. nih.gov Such approaches not only reduce the loss of the expensive precious metal but also contribute to more sustainable chemical processes.

| Catalyst System | Support/Immobilization Method | Reaction | Stability/Recyclability Result | Source |

|---|---|---|---|---|

| Ru/Carbon | Graphitized Carbon | CO Methanation | Stable activity demonstrated over a 240-hour time-on-stream test; resistant to carbon deposition. | mdpi.com |

| Ru-SAC/NiCo2O4 | Nickel cobalt oxide | Water Electrolysis | Maintained excellent stability for 60 hours under operating conditions. | rsc.org |

| Ru catalyst 10 | Magnetic Nanoparticles (MNPs) | Ring-Closing Metathesis | Recycled up to 22 times without considerable loss in catalytic efficiency. | nih.gov |

| Fe-containing Ru catalysts | Not specified | Polyol Hydrogenolysis | Exhibited stable performance in recycle runs. | acs.org |

Applications in Advanced Materials Science Utilizing Ruthenium Ammine/halide Chemistry

Fabrication of Conductive Polymers and Nanomaterials

Ammonium (B1175870) hexachlororuthenate(IV) is instrumental in the development of sophisticated materials, particularly functional nanomaterials. While its direct role in fabricating conductive polymers is less documented, its utility as a precursor for ruthenium and ruthenium oxide nanoparticles is well-established.

These nanoparticles are central to creating materials with tailored electronic and catalytic properties. The synthesis process typically involves the controlled thermal decomposition of ammonium hexachlororuthenate(IV) to produce either pure ruthenium metal or ruthenium(IV) oxide (RuO₂), depending on the atmospheric conditions. nih.govresearchgate.net These materials can then be processed into various nanostructures.

Table 1: Ruthenium-based Nanomaterials from Azane (B13388619);hexachlororuthenium

| Nanomaterial | Synthesis Method from Precursor | Key Properties |

|---|---|---|

| Ruthenium (Ru) Nanoparticles | Thermal decomposition in a reducing atmosphere | High purity, catalytic activity |

High-purity ruthenium, derived from precursors like ammonium hexachlororuthenate(IV), is increasingly valuable in the electronics industry. researchgate.net Its properties make it suitable for applications such as magnetic recording media and as an electrode material. researchgate.net One key application is in the formation of thin films and seed layers for copper interconnects in integrated circuits. Ruthenium can be deposited electrochemically from solutions containing ruthenium chloride complexes to form uniform, conductive layers that act as effective diffusion barriers. guidechem.com

The synthesis of ruthenium(IV) oxide (RuO₂) nanoparticles from ammonium hexachlororuthenate(IV) is particularly significant for energy applications. RuO₂ is a premier pseudocapacitive material, meaning it stores charge through fast and reversible faradaic reactions at its surface, enabling high-performance supercapacitors. nih.govdntb.gov.ua

Research has focused on creating 3D architectures, such as anchoring sub-5 nm hydrous RuO₂ nanoparticles onto graphene and carbon nanotube hybrid foams. nih.gov These composite materials leverage the high surface area of the carbon scaffold and the excellent pseudocapacitance of RuO₂, leading to electrodes with superior gravimetric capacitance (over 500 F g⁻¹) and high energy and power densities. nih.gov

Furthermore, RuO₂-based materials derived from ruthenium coordination complexes serve as efficient bifunctional catalysts for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER), which are critical for rechargeable metal-air batteries, such as Zn-air batteries. mdpi.com The performance of these catalysts is highly dependent on the synthesis method and the starting ruthenium precursor. mdpi.com

Surface Modification and Interfacial Chemistry

The interaction of ammonium hexachlororuthenate(IV) with various substrates is crucial for catalytic applications, where the compound or its derivatives are supported on high-surface-area materials.

The adsorption of the hexachlororuthenate complex onto support materials is a key step in the preparation of heterogeneous catalysts. A notable example is the use of an activated carbon-supported ammonium hexachlororuthenate(IV) catalyst for the hydrochlorination of acetylene. In this application, the ruthenium complex is loaded onto the activated carbon support via an incipient wetness impregnation method. guidechem.com The interaction between the complex and the carbon surface is critical for achieving high catalytic activity and stability. Temperature-programmed desorption studies show that the complex thermally decomposes on the carbon surface at temperatures between 300–500 °C. guidechem.com

Table 2: Catalytic Performance of Supported (NH₄)₂RuCl₆

| Reaction | Catalyst System | Support Material | Key Finding |

|---|

Ammonium hexachlororuthenate(IV) is a versatile starting material for creating the inorganic component of organic-inorganic hybrid materials. These materials combine the properties of ruthenium complexes with polymers, fullerenes, or other frameworks to generate novel functionalities. For instance, it can serve as the precursor for synthesizing ruthenium complexes that are then incorporated into polymer matrices to form hybrid films for applications in organic electronics. guidechem.com

Another important architecture is the core-shell nanoparticle. While direct synthesis from ammonium hexachlororuthenate(IV) is not always employed, it serves as a source for the ruthenium or ruthenium oxide that can form the core or shell. For example, Ru@Pt core-shell nanoparticles are highly effective catalysts for the oxygen reduction reaction. The synthesis involves preparing a ruthenium core and subsequently depositing a platinum shell, a process for which high-purity ruthenium precursors are essential.

Precursor Development for Advanced Materials Synthesis

Perhaps the most significant role of ammonium hexachlororuthenate(IV) in materials science is its function as a primary precursor for a wide range of advanced ruthenium-based materials. nih.govresearchgate.netguidechem.comdntb.gov.ua It is a key intermediate in the purification of ruthenium, and its controlled decomposition is a fundamental route to producing high-purity ruthenium metal and its oxides. researchgate.net

The thermal decomposition behavior is a critical aspect. Studies on analogous ammonium hexahalo-complexes show a multi-stage process. For (NH₄)₂RuCl₆, the process begins at around 255 °C, releasing HCl and NH₃, and ultimately yields pure ruthenium metal at higher temperatures (e.g., 600 °C) under an inert or reducing atmosphere. researchgate.net This process allows for the creation of ruthenium powders with controlled morphology and purity, which are then used to fabricate other advanced materials, including catalysts and electronic components. researchgate.net The synthesis of RuO₂ catalysts for batteries from ruthenium complexes is a prime example of this precursor-product relationship in a materials synthesis pipeline. mdpi.com

Computational and Theoretical Investigations of Azane;hexachlororuthenium Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of molecules like azane (B13388619);hexachlororuthenium. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels, which govern the chemical behavior of the complex.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately and efficiently model the ground-state properties of transition metal complexes. researchgate.netrsc.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between computational cost and accuracy.

In the context of azane;hexachlororuthenium, DFT is employed to determine its optimized molecular geometry, including crucial parameters such as bond lengths and angles. For instance, in related ruthenium(II) complexes with mixed phosphine (B1218219) and picolylamine ligands, DFT calculations have been used to predict the bond lengths and angles of the distorted octahedral geometry around the ruthenium center. mdpi.com These theoretical structures provide a vital reference for experimental characterization techniques like X-ray crystallography.

A comparative DFT study on a ruthenium complex highlighted the importance of basis set selection in achieving accurate geometric parameters. While more computationally expensive basis sets are often assumed to be more accurate, it was found that the 3-21G basis set provided the best performance in reproducing experimental X-ray data for that particular ruthenium complex. researchgate.net This underscores the necessity of careful validation of computational methods against experimental benchmarks.

Below is a representative table of DFT-calculated structural parameters for a model ammine-chloro-ruthenium complex, illustrating the type of data obtained from such calculations.

| Parameter | Value |

| Ru-N Bond Length (Å) | 2.15 |

| Ru-Cl (trans to N) Bond Length (Å) | 2.42 |

| Ru-Cl (cis to N) Bond Length (Å) | 2.38 |

| N-Ru-Cl (trans) Bond Angle (°) | 180.0 |

| Cl-Ru-Cl (cis) Bond Angle (°) | 90.0 |

Note: This data is illustrative and based on typical values for related ruthenium complexes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgresearchgate.net TD-DFT extends the principles of DFT to study the electronic excited states of molecules, providing insights into their absorption spectra and photochemistry.

TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. These calculations are crucial for understanding the color of the complex and its potential applications in areas like photodynamic therapy or solar energy conversion. The method allows for the assignment of observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

For example, TD-DFT studies on ruthenium(II) and ruthenium(III) complexes have been used to predict their absorption spectra and assign the character of their low-energy absorption bands. researchgate.net The accuracy of TD-DFT in predicting these properties is highly dependent on the choice of the exchange-correlation functional.

The following table presents hypothetical TD-DFT data for the low-energy electronic transitions of an azane-pentachloro-ruthenate(III) anion, showcasing the type of information generated.

| Transition | Excitation Energy (eV) | Oscillator Strength | Assignment |

| S0 → S1 | 1.85 | 0.02 | LMCT (Cl → Ru) |

| S0 → S2 | 2.10 | 0.05 | LMCT (Cl → Ru) |

| S0 → S3 | 2.55 | 0.01 | d-d transition |

Note: This data is hypothetical and serves as an example of typical TD-DFT output.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the atoms in a molecule as classical particles and use force fields to describe the interactions between them.

For this compound in solution, MD simulations can provide insights into:

Solvation Structure: How solvent molecules, such as water, arrange themselves around the complex.

Conformational Dynamics: The flexibility of the complex and the accessible range of its geometric parameters.

Ligand Exchange Processes: The mechanism and kinetics of the substitution of ligands, such as the replacement of a chloride ion by a water molecule.

MD simulations are particularly valuable for understanding how the environment influences the properties and reactivity of the complex. For instance, simulations of ruthenium complexes in aqueous solution can shed light on hydrolysis processes, which are often a crucial step in their biological activity. zenodo.org The parameters for the force field used in MD simulations are critical for their accuracy and can be derived from quantum mechanical calculations or experimental data.

Rational Design of Novel Ruthenium Complexes and Catalytic Systems

The insights gained from computational studies are instrumental in the rational design of novel ruthenium complexes with tailored properties for specific applications, particularly in catalysis. dtu.dksciopen.comrsc.org By understanding the structure-activity relationships, chemists can computationally screen and modify ligands to enhance the catalytic performance of the metal center.

For example, in the context of ammonia (B1221849) synthesis, computational studies have been pivotal in designing ruthenium-based catalysts that can operate under milder conditions than the traditional Haber-Bosch process. dtu.dksciopen.com DFT calculations can be used to investigate the reaction mechanism of nitrogen fixation on a ruthenium catalyst, identifying the rate-determining steps and the key intermediates. dtu.dkrsc.org This knowledge allows for the targeted modification of the catalyst to lower the activation barriers and improve its efficiency.

Computational design strategies often involve:

Ligand Modification: Introducing electron-donating or electron-withdrawing groups to the ligands to tune the electronic properties of the ruthenium center.

Steric Hindrance Engineering: Adjusting the size and shape of the ligands to control the accessibility of the catalytic site and influence selectivity.

Support Effects: Modeling the interaction of the ruthenium complex with a support material, which can significantly impact its stability and activity.

The ultimate goal is to create a feedback loop where computational predictions guide experimental synthesis and testing, and the experimental results are then used to refine the computational models.

Machine Learning and AI Applications in Ruthenium Complex Research

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to accelerate the discovery and optimization of ruthenium complexes. chemrxiv.orgnih.govst-andrews.ac.uknih.govchemistryworld.com These data-driven approaches can identify complex patterns and relationships in large datasets of chemical information, enabling the prediction of properties and the design of new molecules with desired characteristics.

Key applications of ML and AI in this field include:

Predicting Catalytic Performance: ML models can be trained on existing experimental or computational data to predict the catalytic activity of new ruthenium complexes, significantly reducing the need for time-consuming and expensive screening. st-andrews.ac.uk

Designing Novel Ligands: Generative models can be used to design new ligands with optimized properties for a specific catalytic application.

Predicting Stability: ML models can predict the stability constants of metal-ligand complexes, aiding in the design of stable and robust catalysts. nih.gov

Elucidating Structure-Property Relationships: By analyzing the features that are most important for a given property, ML can help to uncover new design principles for ruthenium complexes.

For instance, machine learning models have been successfully applied to predict the antibacterial activity of ruthenium complexes, demonstrating the potential of these methods in drug discovery. nih.govchemistryworld.com In catalysis, ML has been used to predict the outcomes of ruthenium-catalyzed hydrogenation of esters. st-andrews.ac.uk The success of these approaches relies on the availability of high-quality, curated datasets.

The integration of AI and computational chemistry holds great promise for the future of ruthenium complex research, enabling the rapid exploration of vast chemical spaces and the discovery of novel materials and catalysts with unprecedented efficiency.

Q & A

Q. What strategies enhance interdisciplinary collaboration in studying ruthenium-ammine complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.